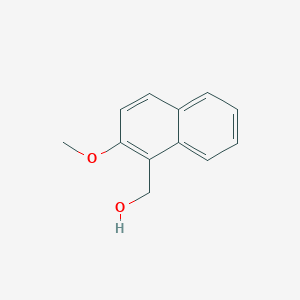

2-Methoxy-1-naphthalenemethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxynaphthalen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7,13H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHARLNUEDIKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369957 | |

| Record name | 2-Methoxy-1-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40696-22-8 | |

| Record name | 2-Methoxy-1-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Hydroxymethyl)-2-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-1-naphthalenemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-1-naphthalenemethanol (CAS No: 40696-22-8). Due to the limited availability of experimental data for this specific compound, this guide also includes relevant information on closely related analogs and standardized experimental protocols to serve as a foundational resource for research and development activities.

Core Chemical Properties

This compound is an aromatic alcohol and a derivative of naphthalene. Its structure, featuring a methoxy and a hydroxymethyl group on the naphthalene core, makes it a potential building block in organic synthesis.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 40696-22-8 | [1] |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | Powder to crystal | [1] |

| Melting Point | 100-104 °C | [1] |

| Boiling Point | 283.23 °C (rough estimate) | [1] |

| Density | 1.0750 (rough estimate) | [1] |

| pKa | 13.86 ± 0.10 (Predicted) | [1] |

| Refractive Index | 1.6010 (estimate) | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. The ¹H NMR spectrum is available from commercial databases but requires a subscription for full access.[2][3] The following tables provide a template for the expected spectroscopic data, supplemented with data from the closely related compound, 2-naphthalenemethanol, for comparative purposes.

¹H NMR Spectroscopy Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (for 2-naphthalenemethanol) |

| 7.85 - 7.75 | m | 3H | Ar-H |

| 7.52 - 7.42 | m | 3H | Ar-H |

| 4.88 | s | 2H | -CH₂- |

| 1.85 | s | 1H | -OH |

| Data for 2-naphthalenemethanol sourced from spectral databases.[4] |

¹³C NMR Spectroscopy Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment (for 2-naphthalenemethanol) |

| 138.5 | Ar-C (quaternary) |

| 133.3 | Ar-C (quaternary) |

| 133.0 | Ar-C (quaternary) |

| 128.5 | Ar-CH |

| 128.0 | Ar-CH |

| 127.8 | Ar-CH |

| 126.4 | Ar-CH |

| 126.3 | Ar-CH |

| 125.8 | Ar-CH |

| 125.4 | Ar-CH |

| 65.3 | -CH₂- |

| Data for 2-naphthalenemethanol sourced from spectral databases.[4] |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment (for 2-naphthalenemethanol) |

| 3300 - 3100 | Broad, Strong | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1600, 1500, 1465 | Medium | C=C stretch (aromatic ring) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 860 - 820 | Strong | C-H bend (aromatic, out-of-plane) |

| Data for 2-naphthalenemethanol is a representative compilation from spectral databases.[4] |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment (for 2-naphthalenemethanol) |

| 158 | High | [M]⁺ (Molecular Ion) |

| 157 | High | [M-H]⁺ |

| 139 | Medium | [M-H-H₂O]⁺ |

| 129 | 100 | [M-CHO]⁺ |

| 128 | High | [M-CH₂O]⁺ |

| 127 | High | [M-CH₂OH]⁺ |

| 102 | Low | [C₈H₆]⁺ |

| 77 | Low | [C₆H₅]⁺ |

| Mass spectrometry data for 2-naphthalenemethanol sourced from spectral databases.[4] |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-Methoxy-1-naphthaldehyde, using a mild reducing agent such as sodium borohydride.[5]

Materials and Reagents:

-

2-Methoxy-1-naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methoxy-1-naphthaldehyde (1.0 eq) in methanol.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the evolution of gas ceases and the pH is neutral.

-

Work-up and Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a spectral width of around 16 ppm, a relaxation delay of 1-5 seconds, and co-add 16-64 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans are typically required.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, the structurally similar compound, 2-naphthalenemethanol, is a known metabolite of 2-methylnaphthalene, an environmental pollutant.[6] The metabolic activation of 2-methylnaphthalene is a critical factor in its toxicity.[6]

Metabolic Pathway of a Related Compound: 2-Methylnaphthalene

The bioactivation of 2-methylnaphthalene primarily occurs in the liver and involves the following steps:

-

Hydroxylation: Cytochrome P450 (CYP) enzymes catalyze the hydroxylation of 2-methylnaphthalene to form 2-naphthalenemethanol.[6]

-

Further Metabolism: 2-Naphthalenemethanol is then further metabolized by sulfotransferases.[6]

-

Reactive Intermediate Formation: This subsequent step is believed to generate a reactive electrophilic intermediate that can covalently bind to cellular macromolecules, leading to toxicity.[6]

References

An In-depth Technical Guide to 2-Methoxy-1-naphthalenemethanol (CAS: 40696-22-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-1-naphthalenemethanol, a naphthalene derivative with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential, yet currently underexplored, biological significance.

Core Compound Information

This compound is an aromatic alcohol.[1][2] Its structure consists of a naphthalene ring substituted with a methoxy group at the 2-position and a hydroxymethyl group at the 1-position.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the tables below. This data is essential for its identification, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40696-22-8 | [3][4][5] |

| Molecular Formula | C₁₂H₁₂O₂ | [3][5] |

| Molecular Weight | 188.22 g/mol | [3] |

| Appearance | White to light yellow to dark green powder to crystal | [4] |

| Melting Point | 100-104 °C | [1] |

| Boiling Point | 283.23 °C (estimated) | [1] |

| Density | 1.0750 g/cm³ (estimated) | [1] |

| pKa | 13.86 ± 0.10 (Predicted) | [1] |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Identifier | Notation | Reference(s) |

| Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)CO | [5] |

| InChI | InChI=1S/C12H12O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7,13H,8H2,1H3 | [6] |

| InChIKey | VBHARLNUEDIKQD-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The most direct and plausible synthetic route to this compound is the reduction of its corresponding aldehyde, 2-Methoxy-1-naphthaldehyde, which is commercially available.[9] The reduction of aldehydes to primary alcohols is a fundamental and high-yielding transformation in organic synthesis, commonly achieved using mild reducing agents like sodium borohydride.[10]

Experimental Protocol: Synthesis of this compound via Reduction of 2-Methoxy-1-naphthaldehyde

This protocol describes the reduction of 2-Methoxy-1-naphthaldehyde using sodium borohydride in a protic solvent.

Materials and Reagents:

-

2-Methoxy-1-naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methoxy-1-naphthaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15-20 minutes. Monitor the reaction for any exothermic response.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is neutral to slightly acidic.

-

Work-up: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound as a solid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound.

Experimental Workflow Diagram

Biological Activity and Applications in Drug Development

As of the current literature, there is a notable absence of specific studies detailing the biological activity, mechanism of action, or signaling pathway involvement of this compound.

However, the broader class of naphthalene derivatives is a versatile platform in medicinal chemistry, with numerous FDA-approved drugs containing this scaffold.[11] The biological activities of naphthalene-based compounds are diverse, including anticancer, anti-inflammatory, and antimicrobial properties.[12][13]

It is important to distinguish this compound from its un-methoxylated analog, 2-naphthalenemethanol. The latter is a known metabolite of 2-methylnaphthalene, a toxic environmental pollutant.[14][15] The metabolic activation of 2-methylnaphthalene to 2-naphthalenemethanol and its subsequent conversion to reactive electrophiles is a key mechanism of its toxicity.[14][15] The presence of a methoxy group in this compound could significantly alter its metabolic fate and biological activity compared to the unsubstituted analog. Methoxy groups are known to influence the pharmacokinetic and pharmacodynamic properties of molecules, sometimes enhancing bioavailability and biological activity.[16]

Given the lack of direct biological data, a logical next step for researchers would be to screen this compound in a variety of biological assays to elucidate its potential therapeutic value.

Hypothetical Biological Screening Workflow

The following diagram illustrates a general workflow for the initial biological screening of this compound.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. While its specific biological activities and potential applications in drug development remain to be explored, its structural relationship to other bioactive naphthalene derivatives suggests that it may be a valuable subject for future research. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to begin their investigations into this intriguing molecule.

References

- 1. 2-Methoxynaphthalene(93-04-9) IR Spectrum [chemicalbook.com]

- 2. 2-Naphthalenemethanol | C11H10O | CID 74128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 40696-22-8 [chemicalbook.com]

- 4. This compound | 40696-22-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 8. 2-Methoxynaphthalene(93-04-9) 13C NMR [m.chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]

- 12. arpi.unipi.it [arpi.unipi.it]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. 2-Naphthalenemethanol participates in metabolic activation of 2-methylnaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Methoxy-1-naphthalenemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-1-naphthalenemethanol, a key intermediate in organic synthesis. The primary focus of this document is the reduction of 2-Methoxy-1-naphthaldehyde, a widely employed and efficient method. This guide includes detailed experimental protocols, tabulated quantitative data for starting materials and products, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in the synthesis of various organic molecules. Its naphthyl core and reactive hydroxyl group make it a versatile precursor for the development of novel compounds in medicinal chemistry and materials science. The most common and reliable route to this alcohol is the reduction of the corresponding aldehyde, 2-Methoxy-1-naphthaldehyde, using a mild reducing agent such as sodium borohydride. This method is favored for its high yield, operational simplicity, and mild reaction conditions.

Synthetic Pathway: Reduction of 2-Methoxy-1-naphthaldehyde

The synthesis of this compound is most effectively achieved through the reduction of 2-Methoxy-1-naphthaldehyde. This transformation can be accomplished using various reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being a common and practical choice.

The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated by the solvent to yield the desired primary alcohol.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of 2-Methoxy-1-naphthaldehyde

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| CAS Number | 5392-12-1 |

| Appearance | Solid |

| Purity | ≥98% |

Table 2: Spectroscopic Data of 2-Methoxy-1-naphthaldehyde

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 10.86 (s, 1H, -CHO), 9.27 (d, 1H), 7.99 (d, 1H), 7.73 (d, 1H), 7.59 (t, 1H), 7.39 (t, 1H), 7.22 (d, 1H), 3.99 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 191.5, 163.7, 137.9, 132.0, 129.5, 129.0, 128.8, 125.1, 124.8, 124.5, 112.9, 56.6 |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2840, ~2740 (Aldehyde C-H), ~1665 (C=O), ~1600, ~1470 (Ar C=C), ~1250 (C-O) |

| Mass Spectrum (m/z) | 186 (M+), 185, 157, 128, 115 |

Table 3: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol [1] |

| CAS Number | 40696-22-8[1] |

| Appearance | Powder to crystal |

| Purity | ≥98%[1] |

Table 4: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.15 (d, 1H), 7.80 (d, 1H), 7.45-7.30 (m, 3H), 7.20 (d, 1H), 5.05 (s, 2H, -CH₂OH), 3.95 (s, 3H, -OCH₃), 2.50 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 153.8, 134.5, 129.2, 128.8, 127.0, 126.5, 126.3, 124.0, 123.8, 113.5, 61.2, 56.8 |

| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~3050 (Ar C-H), ~2940, ~2870 (C-H), ~1600, ~1460 (Ar C=C), ~1250 (C-O), ~1070 (C-O) |

| Mass Spectrum (m/z) | 188 (M+), 170, 157, 129, 115 |

Experimental Protocol: Reduction of 2-Methoxy-1-naphthaldehyde

This protocol details the synthesis of this compound from 2-Methoxy-1-naphthaldehyde using sodium borohydride.

Materials and Reagents:

-

2-Methoxy-1-naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (26.8 mmol, 1.0 eq) of 2-Methoxy-1-naphthaldehyde in 100 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly and portion-wise, add 1.22 g (32.2 mmol, 1.2 eq) of sodium borohydride to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 50 mL of 1 M HCl at 0 °C to neutralize the excess sodium borohydride and decompose the borate complexes.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of water and 100 mL of dichloromethane. Shake the funnel and separate the layers. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and wash it with a small amount of dichloromethane. Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford a crystalline solid. Typical yields for this reaction are in the range of 90-98%.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Structural Analysis of 2-Methoxy-1-naphthalenemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-Methoxy-1-naphthalenemethanol (CAS No: 40696-22-8). The document summarizes key structural data from spectroscopic analyses and outlines detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Core Structural and Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a definitive single-crystal X-ray diffraction study is not publicly available, this guide provides the foundational spectroscopic data for its characterization.

Molecular Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol [1][2][3] |

| Appearance | White to light yellow to dark green powder to crystal[1] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum for this compound was recorded in deuterated chloroform (CDCl₃).[4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.88 - 7.80 | m | 2H | Ar-H |

| 7.77 | d, J = 8.1 Hz | 1H | Ar-H |

| 7.54 - 7.41 | m | 3H | Ar-H |

| 7.15 | d, J = 7.3 Hz | 1H | Ar-H |

| 4.89 | s | 2H | -CH₂- |

| 3.91 | s | 3H | -OCH₃ |

| 2.50 (broad s) | s | 1H | -OH |

Data is a representative compilation from spectral databases and may vary slightly based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| No specific data available in search results |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| No specific data available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 188.0837 | M⁺ (Molecular Ion) | C₁₂H₁₂O₂⁺ |

| Further fragmentation data not available in search results |

Exact mass is a key parameter for molecular formula confirmation.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the reduction of 2-methoxy-1-naphthaldehyde.

Materials and Reagents:

-

2-methoxy-1-naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g of 2-methoxy-1-naphthaldehyde in 100 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add 1.45 g of sodium borohydride to the stirred solution in small portions over 15-20 minutes.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until all the starting aldehyde has been consumed.

-

Quenching and Neutralization: Slowly add 20 mL of 1 M HCl to quench the excess sodium borohydride.

-

Work-up and Extraction: Add 100 mL of deionized water and 50 mL of diethyl ether. Transfer to a separatory funnel, shake, and separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Drying and Solvent Removal: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5][6]

-

Transfer the solution to a 5 mm NMR tube.[5]

-

Ensure the sample is free of any solid particles.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard 1D proton pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

Single-Crystal X-ray Diffraction

As no public crystal structure for this compound is available, the following general protocol for obtaining one is provided.

Crystal Growth:

-

Purification: Ensure the compound is of high purity (>98%).

-

Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility.[7]

-

Crystallization Method (Slow Evaporation):

-

Prepare a saturated or near-saturated solution of the compound in the chosen solvent.

-

Filter the solution into a clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

-

Leave the vial undisturbed in a vibration-free environment for several days to weeks.[7]

-

Data Collection and Structure Refinement:

-

Crystal Mounting: Mount a suitable single crystal (0.1-0.3 mm) on a goniometer head.[8]

-

Data Collection: Place the crystal on an automated four-circle X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.[8]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

Ionization: The sample is introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion and fragment ions.[9]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[9]

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.[9]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and structural analysis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for structural analysis.

References

- 1. 40696-22-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound CAS#: 40696-22-8 [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How To [chem.rochester.edu]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2-Methoxy-1-naphthalenemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-1-naphthalenemethanol (CAS No: 40696-22-8, Molecular Formula: C₁₂H₁₂O₂, Molecular Weight: 188.22 g/mol ). The information herein is intended to be a critical resource for the identification, characterization, and quality assessment of this compound in research and pharmaceutical development.

Spectroscopic Data Summary

The following tables present a summary of available and predicted spectroscopic data for this compound. This data is essential for structural elucidation and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Source |

| ~7.8-8.1 | m | 2H | Ar-H | Predicted |

| ~7.3-7.5 | m | 3H | Ar-H | Predicted |

| ~7.15 | d | 1H | Ar-H | Predicted |

| 4.95 | s | 2H | -CH₂- | Predicted |

| 3.95 | s | 3H | -OCH₃ | Predicted |

| 2.5 (broad) | s | 1H | -OH | Predicted |

Note: The ¹H NMR data presented is based on predictions and data available from spectral databases for similar compounds. Experimental data from SpectraBase indicates signals for a compound with this name, but a full, assigned spectrum is not publicly available without an account.[1]

¹³C NMR Data

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment | Data Source |

| ~155 | Ar-C (C-OCH₃) | Predicted |

| ~134 | Ar-C (quaternary) | Predicted |

| ~129 | Ar-CH | Predicted |

| ~128 | Ar-C (quaternary) | Predicted |

| ~127 | Ar-CH | Predicted |

| ~126 | Ar-CH | Predicted |

| ~124 | Ar-CH | Predicted |

| ~123 | Ar-CH | Predicted |

| ~113 | Ar-CH | Predicted |

| ~105 | Ar-C (quaternary) | Predicted |

| ~60 | -CH₂OH | Predicted |

| ~56 | -OCH₃ | Predicted |

Note: The ¹³C NMR data is predicted based on the structure of this compound. Researchers should obtain experimental data for confirmation.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Data Source |

| ~3400 | Broad, Strong | O-H stretch (alcohol) | Predicted |

| ~3060 | Medium | C-H stretch (aromatic) | Predicted |

| ~2950, 2850 | Medium | C-H stretch (aliphatic) | Predicted |

| ~1600, 1500 | Medium to Strong | C=C stretch (aromatic ring) | Predicted |

| ~1250 | Strong | C-O stretch (aryl ether) | Predicted |

| ~1030 | Strong | C-O stretch (primary alcohol) | Predicted |

Note: This IR data is predicted. For an accurate analysis, an experimental spectrum should be acquired.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z Ratio | Relative Intensity (%) | Assignment | Data Source |

| 188 | High | [M]⁺ (Molecular Ion) | Predicted |

| 170 | Moderate | [M - H₂O]⁺ | Predicted |

| 157 | High | [M - OCH₃]⁺ | Predicted |

| 129 | High | [M - OCH₃ - CO]⁺ | Predicted |

Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways for aromatic alcohols and ethers.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition :

-

Spectrometer: Same instrument as ¹H NMR, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition :

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Ionization Method :

-

Electron Ionization (EI) is a common method for small molecules. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Electrospray Ionization (ESI) can also be used, particularly if the analysis is performed using liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Acquisition :

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions, which can be used to confirm the structure.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

References

2-Methoxy-1-naphthalenemethanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methoxy-1-naphthalenemethanol, a key intermediate in organic synthesis. Due to a lack of extensive publicly available experimental data for this specific compound, this document focuses on providing detailed experimental protocols for determining these crucial physicochemical properties. Additionally, it includes predicted data to guide initial experimental design. This guide is intended to be a valuable resource for researchers in drug development and materials science, enabling them to effectively utilize this compound in their work.

Introduction

This compound is an aromatic alcohol and a derivative of naphthalene. Its structural features, including the naphthalene ring, a methoxy group, and a hydroxymethyl group, influence its chemical properties and potential applications. An understanding of its solubility in various solvents is paramount for its use in chemical reactions, purification processes, and formulation development. Similarly, knowledge of its stability under different environmental conditions is critical for ensuring its integrity during storage and application. This guide outlines the methodologies to systematically characterize the solubility and stability of this compound.

Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₁₂H₁₂O₂ | - |

| Molecular Weight | 188.22 g/mol | - |

| Appearance | White to light yellow powder/crystal | [1] |

| Predicted pKa | 13.86 ± 0.10 | [1] |

Solubility Profile

A comprehensive solubility profile is essential for the effective use of this compound in various research and development stages. The following sections provide a template for recording experimentally determined solubility data and a detailed protocol for its determination.

Quantitative Solubility Data (Template)

The following table is designed for researchers to record their experimental solubility data for this compound in a structured format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Isopropyl Alcohol | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| Phosphate Buffered Saline (pH 7.4) | 25 | HPLC-UV | ||

| User-defined solvent 1 | ||||

| User-defined solvent 2 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to the desired constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared using known concentrations of the compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, by accounting for the dilution factor.

Visualization of Solubility Determination Workflow

References

An In-depth Technical Guide to the Purity Assessment of 2-Methoxy-1-naphthalenemethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 2-Methoxy-1-naphthalenemethanol, a key intermediate in organic synthesis. Ensuring the purity of this compound is critical for the reliability and reproducibility of downstream applications, particularly in drug development where impurities can have significant impacts on safety and efficacy.

Overview of Analytical Techniques

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify the main component and any potential impurities.

| Analytical Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the main compound and separates non-volatile impurities. | Retention Time, Peak Area, Purity (%) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile and semi-volatile impurities. | Retention Time, Mass Spectrum (m/z) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and identifies structural impurities. | Chemical Shift (ppm), Integration |

| Melting Point Analysis | Provides a preliminary indication of purity. | Melting Range (°C) |

Potential Impurities

Understanding the synthetic route of this compound is crucial for predicting potential impurities. A common synthesis involves the reduction of 2-methoxy-1-naphthaldehyde. Therefore, potential impurities could include:

-

2-methoxy-1-naphthaldehyde: Unreacted starting material.

-

2-methoxynaphthalene: A potential precursor or side-product.

-

By-products of the reducing agent: Dependent on the specific reducing agent used.

-

Solvents used in synthesis and purification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for aromatic alcohols and naphthalene derivatives and should be validated for this compound.[1][2][3][4][5][6]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 226 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

-

Further dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of naphthalene derivatives.[7][8][9]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

GC-MS Conditions:

| Parameter | Condition |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ion Source Temperature | 230 °C |

| Mass Range | 40-450 amu |

Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or toluene.

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

¹H NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. The purity can be estimated by comparing the integration of the signals corresponding to the compound with those of any impurities.

Melting Point Analysis

Instrumentation:

-

Melting point apparatus

Procedure:

-

Place a small amount of the dried, powdered sample into a capillary tube.

-

Heat the sample in the melting point apparatus at a slow rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. A sharp melting range close to the literature value (if available) is indicative of high purity.

Data Presentation

Table 1: HPLC Purity Analysis Data

| Sample ID | Retention Time (min) | Peak Area | % Area | Purity (%) |

| Reference Std. | 5.2 | 1,250,000 | 99.9 | 99.9 |

| Sample A | 5.2 | 1,235,000 | 98.8 | 98.8 |

| Impurity 1 | 3.8 | 15,000 | 1.2 | - |

Table 2: GC-MS Impurity Profile

| Peak | Retention Time (min) | Putative Identity | Key Mass Fragments (m/z) |

| 1 | 12.5 | This compound | 188, 170, 157, 129 |

| 2 | 11.8 | 2-methoxy-1-naphthaldehyde | 186, 171, 143, 115 |

Table 3: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.20 | m | 6H | Aromatic-H |

| 4.90 | s | 2H | -CH₂OH |

| 3.95 | s | 3H | -OCH₃ |

| 2.10 | t | 1H | -OH |

Visualizations

Caption: Workflow for the purity assessment of this compound.

Caption: Logical relationship between analytical techniques for purity assessment.

References

- 1. helixchrom.com [helixchrom.com]

- 2. helixchrom.com [helixchrom.com]

- 3. molnar-institute.com [molnar-institute.com]

- 4. benchchem.com [benchchem.com]

- 5. View of A SINGLE COLUMN CHIROPTICAL HPLC BATCH ANALYSIS OF TEN AROMATIC ALCOHOLS | Journal of the Chilean Chemical Society [jcchems.com]

- 6. shodex.com [shodex.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. series.publisso.de [series.publisso.de]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxy-1-naphthalenemethanol for Researchers and Drug Development Professionals

Introduction

2-Methoxy-1-naphthalenemethanol is an aromatic alcohol that holds potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a naphthalene core with methoxy and hydroxymethyl substituents, offers a unique combination of steric and electronic properties that can be exploited for the synthesis of novel compounds. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of this compound, tailored for researchers, scientists, and drug development professionals. While direct biological applications of this specific isomer are not widely documented, this guide will also discuss relevant synthetic protocols for closely related naphthalenemethanol derivatives, offering valuable insights into its potential reactivity and use.

Commercial Suppliers and Physical Properties

A number of chemical suppliers offer this compound, typically at a purity of 98% or higher. The compound is generally supplied as a white to light yellow crystalline powder.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| TCI America (via Fisher Scientific) | ≥98.0% (GC) | 5 g, 25 g[1] |

| Aladdin Scientific | ≥98% | 1 g[2] |

| Poly Valent Organics | Not specified | Inquire for details |

| MySkinRecipes | ≥98% (GC) | Inquire for details |

| AK Scientific, Inc. | Not specified | Inquire for details |

| Alfa Chemistry | 98% | Inquire for details |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40696-22-8 | [1][2] |

| Molecular Formula | C₁₂H₁₂O₂ | [2] |

| Molecular Weight | 188.23 g/mol | [2] |

| Appearance | White to light yellow to dark green powder/crystal | |

| Purity | ≥98.0% (GC) | [1] |

| Melting Point | 101.0 to 105.0 °C | |

| Boiling Point | ~283.23 °C (rough estimate) | [3] |

| Density | ~1.075 g/cm³ (rough estimate) | [3] |

| pKa | ~13.86 ± 0.10 (Predicted) | [3] |

| Solubility | Information not readily available |

Experimental Protocols and Synthetic Applications

While specific experimental protocols for this compound are not abundant in the literature, its chemical reactivity is analogous to that of other naphthalenemethanol derivatives, most notably the well-documented 2-naphthalenemethanol. The following protocols, primarily described for 2-naphthalenemethanol, can be adapted for this compound and serve as a valuable starting point for its synthetic transformations.

Oxidation to 2-Methoxy-1-naphthaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation, yielding a valuable synthetic intermediate. 2-Methoxy-1-naphthaldehyde can subsequently be used in a variety of carbon-carbon bond-forming reactions.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC) [1]

-

Materials: this compound, Pyridinium chlorochromate (PCC), Anhydrous dichloromethane (DCM), Silica gel, Diethyl ether.

-

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask.

-

Add PCC (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Filter the mixture through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-1-naphthaldehyde, which can be further purified by column chromatography.

-

Use as a Protecting Group for Alcohols

The 2-methoxy-1-naphthylmethyl (MNM) ether can be used as a protecting group for alcohols. The introduction of this group can be achieved via a Williamson ether synthesis, and its removal can be performed under specific oxidative conditions.

Experimental Protocol: Protection of an Alcohol (General Procedure) [4]

-

Materials: Alcohol to be protected, Sodium hydride (NaH), Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), 2-Methoxy-1-naphthylmethyl bromide (prepared from this compound).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous THF or DMF.

-

Cool the solution to 0 °C and add NaH (1.1 eq.) portion-wise to form the alkoxide.

-

Add a solution of 2-Methoxy-1-naphthylmethyl bromide (1.1 eq.) to the alkoxide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting MNM-protected alcohol by column chromatography.

-

Synthesis of Polymer Monomers

This compound can be converted into a methacrylate monomer, which can then be polymerized to create polymers with pendant naphthalene groups. These polymers may exhibit interesting fluorescent and thermal properties.[5]

Experimental Protocol: Synthesis of 2-Methoxy-1-naphthyl Methacrylate [5]

-

Materials: this compound, Methacryloyl chloride, Triethylamine (TEA), Anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1.0 eq.) and TEA (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Add methacryloyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude monomer by column chromatography.

-

Biological Activity and Signaling Pathways

As of the date of this guide, there is no significant information in the public domain detailing the specific biological activities of this compound or its involvement in any signaling pathways. While naphthalene derivatives, in general, have been studied for a wide range of biological effects, including anti-inflammatory and anticancer activities, these studies have not specifically focused on the this compound isomer.[6][7] Researchers interested in the pharmacological potential of this compound would need to conduct initial biological screenings to explore its activity profile.

Conclusion

This compound is a commercially available chemical intermediate with potential applications in organic synthesis. Its utility as a precursor to aldehydes, as a component of a protecting group strategy, and in the synthesis of functionalized monomers makes it a compound of interest for chemists in both academic and industrial settings. While its biological role remains unexplored, the synthetic methodologies outlined in this guide, adapted from closely related compounds, provide a solid foundation for its further investigation and application in drug discovery and materials science. It is recommended that any experimental work with this compound be preceded by a thorough review of its safety data sheet (SDS) and conducted with appropriate personal protective equipment.

References

Molecular weight of 2-Methoxy-1-naphthalenemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of 2-Methoxy-1-naphthalenemethanol. The information is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Chemical and Physical Properties

This compound is an organic compound featuring a naphthalene core substituted with a methoxy and a hydroxymethyl group. Its chemical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | [1][2][3] |

| Molecular Weight | 188.23 g/mol | [1][3] |

| CAS Number | 40696-22-8 | [1][2][3] |

| Appearance | White to light yellow to dark green powder/crystal | [4] |

| Melting Point | 100-104 °C | [5] |

| Boiling Point | 283.23 °C (estimated) | [5] |

| Purity | >98.0% (GC) | [4] |

| Synonyms | 1-(Hydroxymethyl)-2-methoxynaphthalene, (2-methoxynaphthalen-1-yl)methanol | [2][4][6] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 2-Methoxy-1-naphthaldehyde. The use of sodium borohydride (NaBH₄) is favored for its mild reaction conditions and high yields.

Experimental Protocol: Reduction of 2-Methoxy-1-naphthaldehyde

This protocol details the procedure for the synthesis of this compound.

Materials and Reagents:

-

2-Methoxy-1-naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methoxy-1-naphthaldehyde in methanol at room temperature.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains low to control the exothermic reaction.

-

Reaction Monitoring: Stir the mixture at 0 °C and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add deionized water to quench the excess sodium borohydride.

-

Extraction: Add diethyl ether to the mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic extracts and wash them sequentially with deionized water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent to obtain the final product.

Visualizations

The following diagrams illustrate key processes related to naphthalenemethanol compounds.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Metabolic pathway of a related naphthalene derivative.

Biological Context

While this compound itself is not extensively studied for direct biological activity, related compounds such as 2-naphthalenemethanol are known to be involved in metabolic processes. For instance, 2-naphthalenemethanol is a metabolite of 2-methylnaphthalene, an environmental pollutant. The metabolic activation of 2-methylnaphthalene, which proceeds through the formation of 2-naphthalenemethanol by cytochrome P450 enzymes, can lead to the generation of reactive electrophilic intermediates that cause cellular toxicity through covalent binding to proteins.[1] This highlights the importance of understanding the metabolism of naphthalene derivatives in the context of toxicology and drug development.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Naphthalene-based Methanols

Introduction

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of naphthalene-based methanols, intended for researchers, scientists, and drug development professionals. Due to the limited public availability of the complete ¹H NMR spectral data for 2-Methoxy-1-naphthalenemethanol, this guide will focus on the well-documented and structurally similar compound, 2-Naphthalenemethanol , as a representative example. The principles and methodologies described herein are directly applicable to the analysis of this compound and other similar derivatives.

The guide presents a comprehensive overview of the expected ¹H NMR spectral features, a detailed experimental protocol for data acquisition, and a logical workflow for spectral interpretation.

Data Presentation: ¹H NMR of 2-Naphthalenemethanol

The ¹H NMR spectrum of 2-Naphthalenemethanol is typically recorded in deuterated chloroform (CDCl₃) using a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The quantitative data is summarized in the table below.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 3H | Ar-H |

| 7.52 - 7.42 | m | 3H | Ar-H |

| 4.88 | s | 2H | -CH₂- |

| 1.85 | s | 1H | -OH |

Note: The chemical shifts and multiplicities for the aromatic protons (Ar-H) are presented as ranges due to complex splitting patterns (spin-spin coupling) between adjacent protons on the naphthalene ring. The hydroxyl (-OH) proton signal is often a broad singlet and its chemical shift can vary depending on the sample concentration and temperature.

Experimental Protocols

A generalized methodology for the acquisition of a ¹H NMR spectrum of a naphthalenemethanol derivative is provided below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the 2-naphthalenemethanol sample.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.

-

Standard acquisition parameters include:

-

Number of scans: 16-64 (to ensure a good signal-to-noise ratio)

-

Relaxation delay: 1-5 seconds

-

Acquisition time: 2-4 seconds

-

Spectral width: Approximately 16 ppm

-

3. Data Processing:

-

The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts of the signals are referenced to the TMS signal at 0 ppm.

-

The integrals of the signals are determined to provide the relative ratio of the protons.

Visualization of Signal Relationships

The following diagram illustrates the logical relationship and assignment of the proton signals in the ¹H NMR spectrum of 2-naphthalenemethanol.

Caption: ¹H NMR signal assignment workflow for 2-Naphthalenemethanol.

Methodological & Application

Application Notes and Protocols for 2-Methoxy-1-naphthalenemethanol as a Fluorescent Label

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known fluorescent properties of structurally similar naphthalene derivatives. Specific quantitative data for 2-Methoxy-1-naphthalenemethanol is not extensively available in the public domain. Therefore, the proposed applications and protocols should be considered as illustrative examples. Experimental validation and optimization are crucial for confirming the utility of this compound as a fluorescent label in specific research contexts.

Introduction

This compound is a derivative of naphthalene, a class of aromatic hydrocarbons known for their intrinsic fluorescence. Naphthalene-based fluorophores are valuable tools in biological research and drug development due to their sensitivity to the local microenvironment, which can be exploited for sensing applications. The methoxy and hydroxyl groups on the naphthalene core of this compound are expected to influence its photophysical properties, making it a potential candidate for use as a fluorescent label to covalently attach to biomolecules or as a probe to study molecular interactions.

Naphthalene derivatives typically exhibit excitation and emission in the ultraviolet (UV) to blue region of the electromagnetic spectrum. Their fluorescence characteristics, including quantum yield and lifetime, can be modulated by factors such as solvent polarity, pH, and binding to macromolecules. These properties make them suitable for a range of applications, from protein labeling and conformational studies to cellular imaging.

Physicochemical and Fluorescent Properties

While specific, experimentally determined photophysical data for this compound are limited, the properties of related naphthalene compounds provide a basis for expected performance.

| Property | Expected Value/Characteristic |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. |

| Expected Excitation Max (λex) | ~280-330 nm |

| Expected Emission Max (λem) | ~340-450 nm |

| Expected Stokes Shift | Moderate; dependent on solvent and local environment. |

| Fluorescence Quantum Yield (Φf) | Expected to be sensitive to the environment; may be low in aqueous solutions and higher in non-polar environments or when bound to proteins. |

Potential Applications

Based on the structure of this compound, several applications as a fluorescent label can be envisioned. The primary hydroxyl group provides a reactive site for conjugation to biomolecules.

-

Covalent Labeling of Proteins: The hydroxyl group can be activated or modified to react with functional groups on proteins, such as primary amines (lysine residues) or carboxylic acids (aspartic and glutamic acid residues), to form stable covalent bonds.

-

Probing Hydrophobic Pockets in Proteins: The fluorescence of the naphthalene moiety is often enhanced in non-polar environments. When conjugated to a protein, changes in its fluorescence intensity or emission wavelength can indicate binding events or conformational changes that alter the local environment of the probe.

-

Fluorescent Derivatization Agent for HPLC: this compound could be used to derivatize small molecules containing complementary reactive groups, enabling sensitive fluorescence-based detection in chromatographic applications.

-

Live Cell Imaging: While the inherent fluorescence of this compound might be modest, its derivatives could potentially be designed for cellular imaging. However, considerations such as cell permeability and potential cytotoxicity would need to be addressed.

Experimental Protocols

The following are detailed protocols for the characterization and potential application of this compound as a fluorescent label.

Protocol 1: Determination of Photophysical Properties

Objective: To determine the excitation and emission spectra, and the relative fluorescence quantum yield of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, water)

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

-

Preparation of Working Solutions: Prepare a series of dilute solutions of the compound in the desired solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectrum of a dilute solution to identify the absorption maximum (λmax,abs).

-

Emission Spectrum:

-

Set the fluorometer to the determined λmax,abs as the excitation wavelength.

-

Scan a range of wavelengths to record the fluorescence emission. The wavelength with the highest intensity is the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the fluorometer to the determined λem as the emission wavelength.

-

Scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

-

Relative Quantum Yield Determination:

-

Prepare dilute solutions of both the sample and the fluorescence standard in the same solvent, with absorbance values below 0.1 at the same excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.

-

Calculate the quantum yield using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

-

Φf is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Workflow for Characterizing Fluorescent Properties

Caption: Workflow for characterizing fluorescent properties.

Protocol 2: Covalent Labeling of a Protein (Illustrative Example)

Objective: To covalently label a protein with this compound through the activation of its hydroxyl group to react with primary amines on the protein. This is a multi-step process that first requires derivatization of the fluorophore.

Part A: Synthesis of an Amine-Reactive Derivative (e.g., N-hydroxysuccinimidyl (NHS) ester)

Disclaimer: This is a hypothetical synthetic step to make the fluorophore reactive towards proteins.

Materials:

-

This compound

-

Succinic anhydride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or similar solvent

-

Triethylamine

Procedure:

-

Esterification: React this compound with succinic anhydride in the presence of a base (e.g., triethylamine) to form a carboxylic acid derivative.

-

NHS Ester Formation: Activate the resulting carboxylic acid with DCC and NHS to form the amine-reactive NHS ester.

-

Purification: Purify the NHS ester derivative using column chromatography.

Part B: Protein Labeling

Materials:

-

Amine-reactive derivative of this compound

-

Protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.2-8.0)

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Size-exclusion chromatography column

Procedure:

-

Prepare Fluorophore Stock: Dissolve the amine-reactive derivative in anhydrous DMSO to a concentration of 10 mM.

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the fluorophore stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

-

Purification: Separate the labeled protein from the unreacted fluorophore using a size-exclusion chromatography column.

Experimental Workflow for Protein Labeling

Caption: Workflow for protein labeling.

Protocol 3: General Procedure for Live-Cell Imaging (Illustrative Example)

Objective: To visualize the intracellular distribution of a biomolecule labeled with a derivative of this compound. This protocol assumes a cell-permeable, labeled biomolecule.

Materials:

-

Cultured cells on glass-bottom dishes

-

Labeled biomolecule

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.

-

Probe Loading:

-

Prepare a working solution of the labeled biomolecule in live-cell imaging medium. The optimal concentration should be determined empirically (typically in the µM range).

-

Remove the culture medium from the cells and wash with warm PBS.

-

Incubate the cells with the probe-containing medium for 15-60 minutes at 37°C.

-

-

Washing: Wash the cells 2-3 times with warm PBS or imaging medium to remove any unbound probe.

-

Imaging: Mount the dish on the fluorescence microscope and image the cells using an appropriate filter set for the naphthalene fluorophore (e.g., DAPI or UV filter set).

Logical Flow for Live-Cell Imaging